molecular formula C9H9NO4 B13554284 2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid

2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid

Cat. No.: B13554284
M. Wt: 195.17 g/mol
InChI Key: FBYVZWJPUVJEFU-UHFFFAOYSA-N
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Description

2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxycarbonyl group attached to the pyridine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid typically involves the reaction of 2-bromo-5-methoxypyridine with a suitable acetic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid is unique due to the presence of both the methoxycarbonyl group and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields and makes it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(5-methoxycarbonylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H9NO4/c1-14-9(13)6-2-3-7(10-5-6)4-8(11)12/h2-3,5H,4H2,1H3,(H,11,12)

InChI Key

FBYVZWJPUVJEFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CC(=O)O

Origin of Product

United States

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